1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-oxo-2,3-dihydro-1H-indole-6-carbaldehyde is a compound with the CAS Number: 1780262-03-4 . It has a molecular weight of 175.19 . The IUPAC name for this compound is 2-hydroxy-1-methyl-1H-indole-6-carbaldehyde .
Synthesis Analysis
Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have various biologically vital properties . The synthesis of indole derivatives has attracted the attention of the chemical community .Molecular Structure Analysis
The Inchi Code for 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-carbaldehyde is 1S/C10H9NO2/c1-11-9-4-7 (6-12)2-3-8 (9)5-10 (11)13/h2-6,13H,1H3 .Physical and Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Magnetic Applications
- Supramolecular Chains of High Nuclearity {Mn(III)25} Barrel-Like Single Molecule Magnets: 1-methyl-1H-pyrrole-2-carbaldehyde oxime, a related compound, was used as a ligand in coordination with paramagnetic transition metal ions. This resulted in a new {Mn(III)25} barrel-like cluster with single-molecule magnetic behavior (Giannopoulos et al., 2014).
Organic Chemistry and Catalysis
- Green & Sustainable Nanocatalysed Synthetic Route for Knoevenagel Condensation: Indole-3-carbaldehyde, a structurally similar compound, is used as a synthon in organic chemistry, exhibiting activity as lipoxygenase inhibitors, anti-tumor, antimicrobial, and anti-inflammatory agents. Its knoevenagel condensation was studied using ZnO nanoparticles, highlighting the method's advantages in terms of yield, reaction time, and environmental benefits (Madan, 2020).
- Copper-Catalyzed Three-Component Formal Benzannulation for Carbazoles and Indoles Synthesis: Indole-3-carbaldehydes, similar in structure, were used in a Cu-catalyzed and TEMPO-mediated three-component formal benzannulation reaction. This method efficiently produced various unsymmetrically substituted carbazoles and indoles (Guo et al., 2020).
Antimicrobial Activity
- Synthesis and Antimicrobial Activity of Newer Indole Semicarbazones: Derivatives of 1-(2-Oxo-2-phenyl-ethyl)-2-phenyl-1H-indole-3-carbaldehyde, closely related to the compound of interest, showed significant antifungal activity against C. albicans and C. rugosa, as well as moderate activity against various bacteria (Laxmi & Rajitha, 2010).
Corrosion Inhibition
- Indole-3-carbaldehyde and 2-methylindole as Corrosion Inhibitors: Indole-3-carbaldehyde, structurally similar, was studied for its corrosion inhibition effects on mild steel in acidic conditions, showing high inhibition efficiency and good adsorption characteristics (Ashhari & Sarabi, 2015).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that modulates the target’s function, leading to the observed biological activities . The exact nature of these interactions and the resulting changes would depend on the specific target and the biological context.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that multiple pathways could be affected. These could potentially include pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .
Result of Action
The molecular and cellular effects of 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-carbaldehyde’s action would depend on the specific biological activity being considered. For example, if the compound exhibits antiviral activity, the result of its action could be the inhibition of viral replication . If the compound shows anticancer activity, it could lead to the inhibition of cancer cell proliferation . The exact results would depend on the specific targets and pathways affected.
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include factors such as pH, temperature, presence of other molecules, and specific conditions within the cellular environment
Properties
IUPAC Name |
1-methyl-2-oxo-3H-indole-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-11-9-3-2-7(6-12)4-8(9)5-10(11)13/h2-4,6H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRMNJRZDZIPZHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933728-55-3 |
Source
|
Record name | 1-methyl-2-oxo-2,3-dihydro-1H-indole-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.